Cas no 744236-28-0 ((E)-N-(furan-2-ylmethyl)-N-(2-oxo-2-phenothiazin-10-ylethyl)-2-phenylethenesulfonamide)
(E)-N-(furan-2-ylmethyl)-N-(2-oxo-2-phenothiazin-10-ylethyl)-2-phenylethenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 744236-28-0
- n-[(furan-2-yl)methyl]-n-[2-oxo-2-(10h-phenothiazin-10-yl)ethyl]-2-phenylethene-1-sulfonamide
- EN300-26614396
- (E)-N-(furan-2-ylmethyl)-N-(2-oxo-2-phenothiazin-10-ylethyl)-2-phenylethenesulfonamide
- Z56974607
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- Inchi: 1S/C27H22N2O4S2/c30-27(29-23-12-4-6-14-25(23)34-26-15-7-5-13-24(26)29)20-28(19-22-11-8-17-33-22)35(31,32)18-16-21-9-2-1-3-10-21/h1-18H,19-20H2/b18-16+
- InChI Key: VCXWRKCKBHUYAP-FBMGVBCBSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N(CC1=CC=CO1)CC(N1C2C=CC=CC=2SC2C=CC=CC1=2)=O)(=O)=O
Computed Properties
- Exact Mass: 502.10209953g/mol
- Monoisotopic Mass: 502.10209953g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 830
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 105Ų
(E)-N-(furan-2-ylmethyl)-N-(2-oxo-2-phenothiazin-10-ylethyl)-2-phenylethenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26614396-0.05g |
N-[(furan-2-yl)methyl]-N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-phenylethene-1-sulfonamide |
744236-28-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(E)-N-(furan-2-ylmethyl)-N-(2-oxo-2-phenothiazin-10-ylethyl)-2-phenylethenesulfonamide Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on (E)-N-(furan-2-ylmethyl)-N-(2-oxo-2-phenothiazin-10-ylethyl)-2-phenylethenesulfonamide
Introduction to (E)-N-(furan-2-ylmethyl)-N-(2-oxo-2-phenothiazin-10-ylethyl)-2-phenylethenesulfonamide (CAS No. 744236-28-0)
(E)-N-(furan-2-ylmethyl)-N-(2-oxo-2-phenothiazin-10-ylethyl)-2-phenylethenesulfonamide, identified by its CAS number 744236-28-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its dual functionality, incorporating both furan and phenothiazine moieties, which endow it with unique chemical and biological properties. The structural arrangement of this molecule, featuring a β-ketoester-like moiety at the phenothiazine core, positions it as a potential candidate for further exploration in medicinal chemistry.
The furan-2-ylmethyl substituent in the molecule contributes to its overall electronic distribution and reactivity. Furan derivatives are well-documented for their involvement in various biological pathways, often serving as key intermediates in the synthesis of heterocyclic compounds. The presence of this group suggests that the compound may exhibit properties relevant to enzyme inhibition or receptor binding, which are critical for drug development. Additionally, the 2-oxo-2-phenothiazin-10-ylethyl part of the molecule introduces a significant level of complexity, as phenothiazines are known for their broad spectrum of biological activities.
Phenothiazines are a class of organic compounds that have been extensively studied due to their pharmacological properties. They are widely used in the treatment of various conditions, including psychiatric disorders, gastrointestinal diseases, and as antifungals. The β-ketoester-like structure within the 2-oxo-2-phenothiazin-10-ylethyl moiety is particularly noteworthy, as it can serve as a versatile scaffold for further chemical modifications. This feature allows chemists to tailor the molecule's properties by introducing additional functional groups or by altering existing ones.
The 2-phenylethenesulfonamide component of the compound adds another layer of functionality, contributing to its potential utility as an intermediate in the synthesis of more complex molecules. Sulfonamides are known for their role in drug development, often serving as pharmacophores due to their ability to interact with biological targets in specific ways. The combination of these structural elements makes (E)-N-(furan-2-ylmethyl)-N-(2-oxo-2-phenothiazin-10-ylethyl)-2-phenylethenesulfonamide a promising candidate for further investigation.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The structural complexity of (E)-N-(furan-2-ylmethyl)-N-(2-oxo)
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